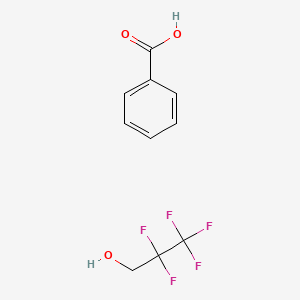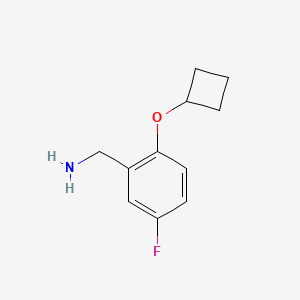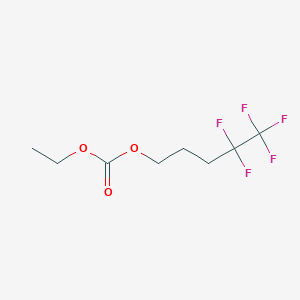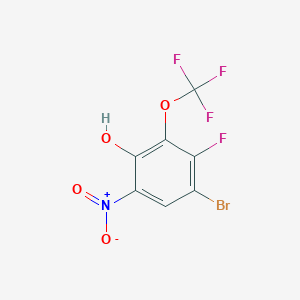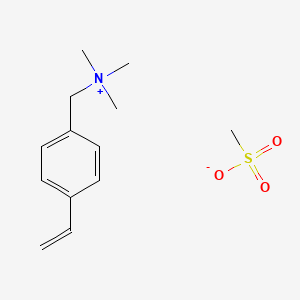
(4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with an ethenyl group and three methyl groups attached to the nitrogen atom, along with a methanesulfonate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate typically involves the quaternization of 4-ethenylbenzenemethanamine with trimethylamine, followed by the addition of methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include water or alcohols.
Catalysts: No specific catalysts are usually required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 4-ethenylbenzenemethanamine, trimethylamine, and methanesulfonic acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using crystallization or distillation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The methanesulfonate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Ion exchange resins or other anionic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Epoxides and alcohols.
Reduction Products: Alkanes.
Substitution Products: Various quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl (vinylbenzyl)ammonium chloride
- N,N,N-trimethyl-1-(4-vinylphenyl)methanaminium chloride
Comparison
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is unique due to its methanesulfonate counterion, which imparts different solubility and reactivity characteristics compared to similar compounds with chloride counterions. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
848683-69-2 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C12H18N.CH4O3S/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5(2,3)4/h5-9H,1,10H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
PCVTZCCNIWWMJG-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
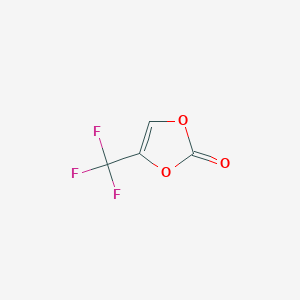
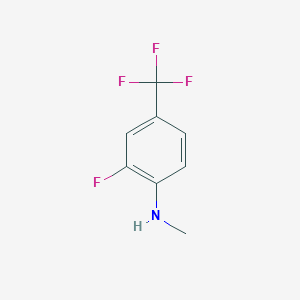
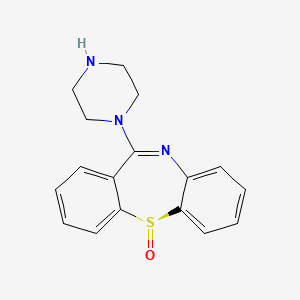
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

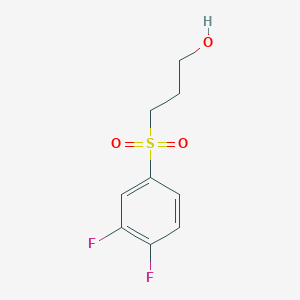
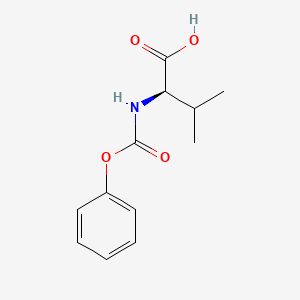
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)
